molecular formula C7H10N2O2 B13094772 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one CAS No. 136231-40-8

5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one

Katalognummer: B13094772
CAS-Nummer: 136231-40-8
Molekulargewicht: 154.17 g/mol
InChI-Schlüssel: GFWCYZYUINFCBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves the following steps:

    Reactants: An aldehyde (such as acetaldehyde), a β-keto ester (such as ethyl acetoacetate), and urea.

    Catalyst: Acidic catalysts like hydrochloric acid or Lewis acids such as zinc chloride.

    Conditions: The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of microwave irradiation has also been explored to reduce reaction times and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinones.

    Reduction: Reduction reactions can convert the compound into dihydropyrimidines.

    Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyrimidinones.

    Reduction: Dihydropyrimidines.

    Substitution: Halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Acetyl-6-methyl-2-thiouracil: Similar structure but contains a sulfur atom.

    5-Acetyl-6-methyl-2-aminopyrimidine: Contains an amino group instead of a carbonyl group.

Uniqueness

5-Acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one is unique due to its specific substitution pattern and the presence of both acetyl and methyl groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

136231-40-8

Molekularformel

C7H10N2O2

Molekulargewicht

154.17 g/mol

IUPAC-Name

5-acetyl-6-methyl-3,4-dihydro-1H-pyrimidin-2-one

InChI

InChI=1S/C7H10N2O2/c1-4-6(5(2)10)3-8-7(11)9-4/h3H2,1-2H3,(H2,8,9,11)

InChI-Schlüssel

GFWCYZYUINFCBA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(CNC(=O)N1)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.